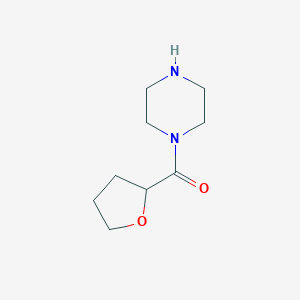

1-(Tetrahydro-2-furoyl)piperazine

説明

1-(Tetrahydro-2-furoyl)piperazine (CAS: 63074-07-7) is a piperazine derivative characterized by a tetrahydrofuran-2-yl carbonyl group attached to the piperazine ring. This compound is synthesized via acylation of piperazine with tetrahydrofuroyl chloride, differing from other piperazine derivatives that often undergo nucleophilic substitution or coupling reactions .

特性

IUPAC Name |

oxolan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESBLFBQANJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866966 | |

| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-07-7 | |

| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis via Direct Coupling of Piperazine and 2-Tetrahydrofuroic Acid

The most widely documented method involves the direct coupling of piperazine with 2-tetrahydrofuroic acid using hexamethyldisilazane (HMDS) as a dehydrating agent. As described in ChemicalBook , this one-pot reaction proceeds under anhydrous conditions in chloroform at 110°C under nitrogen. The stoichiometric ratio of 2-tetrahydrofuroic acid to piperazine is 1:2, with HMDS equimolar to the acid. The reaction achieves a 93% yield after 5 hours, confirmed by thin-layer chromatography (TLC). Post-reaction workup includes chloroform extraction, washing with sodium bicarbonate and water, and drying over anhydrous sodium sulfate. The final product is obtained as a colorless to yellow viscous liquid with a molecular weight of 184.24 g/mol .

Key advantages of this method include high yield, minimal byproducts, and scalability. The use of HMDS ensures efficient amide bond formation without requiring acid scavengers, simplifying purification. However, the necessity for strict anhydrous conditions and nitrogen atmosphere may increase operational costs in large-scale production.

Comparative Analysis of Synthetic Methods

To evaluate the efficacy of these methods, Table 1 summarizes critical parameters:

Table 1: Comparison of Preparation Methods for this compound

The direct coupling method offers superior yield and fewer purification steps, making it preferable for industrial applications. Conversely, the acid chloride route provides a lower-temperature alternative, albeit with increased procedural complexity.

Physicochemical Properties and Characterization

This compound exhibits distinct physicochemical properties critical for its handling and application:

-

Solubility : Sparingly soluble in chloroform, slightly soluble in methanol, and fully miscible in water

Structural elucidation via FT-IR confirms the presence of carbonyl (C=O) stretching at 1640–1680 cm⁻¹ and N-H bending at 1550–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra reveal characteristic signals for the tetrahydrofuran ring (δ 1.8–2.1 ppm for CH₂ groups) and piperazine protons (δ 2.5–3.5 ppm) .

Applications in Pharmaceutical Synthesis

The compound’s primary application lies in synthesizing terazosin hydrochloride, an α1-adrenergic blocker. As detailed in US5504207A , this compound couples with 4-amino-2-chloro-6,7-dimethoxyquinazoline in methoxyethanol at 115–120°C to form the terazosin backbone. This reaction achieves an 87% yield under reflux conditions, highlighting the intermediate’s reactivity in nucleophilic substitution reactions.

化学反応の分析

Types of Reactions: 1-(Tetrahydro-2-furoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

Reduction: Reduced derivatives of the piperazine ring.

Substitution: Substituted piperazine derivatives with various functional groups.

科学的研究の応用

Chemical Synthesis

1-(Tetrahydro-2-furoyl)piperazine serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly useful for:

- Synthesis of Pharmaceuticals : This compound acts as an intermediate in the production of various pharmaceutical agents, including terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia .

- Preparation of Derivatives : It can be utilized to create pyrazol-3-propanoic acid derivatives, which function as inhibitors of leukotriene biosynthesis in human neutrophils .

Biological Research

In biological contexts, this compound has been investigated for its potential roles in:

- Enzyme Inhibition : The compound is studied for its ability to act as an enzyme inhibitor, providing insights into biochemical pathways and potential therapeutic targets.

- Receptor Ligands : Research indicates its use in the development of receptor ligands that may modulate biological responses, making it relevant in pharmacology and drug design.

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Drug Development : Ongoing studies focus on its potential as a lead compound for developing new pharmaceuticals due to its unique structural features that allow for specific interactions with biological targets .

- Therapeutic Agents : Its derivatives have shown promise in treating various conditions, including inflammatory diseases and cancer, by modulating specific biological pathways .

Industrial Applications

In the industrial sector, this compound is employed for:

- Production of Specialty Chemicals : It is utilized as an intermediate in synthesizing agrochemicals and other specialty chemicals .

- Quality Control and Safety : The compound's properties necessitate careful handling and storage due to its classification as a hazardous material (Xi) with specific risk codes indicating safety precautions during use .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves modulation of apoptosis pathways, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of 1-(Tetrahydro-2-furoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Group Analysis

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacokinetic Profiles

- Solubility : The tetrahydrofuran moiety enhances water solubility compared to lipophilic analogues like 1-(m-Trifluoromethylphenyl)piperazine .

- Lipophilicity : LogP values are lower for this compound than for aryl- or CF₃-substituted derivatives, influencing blood-brain barrier penetration .

- Stability: The tetrahydrofuran ring offers resistance to oxidative metabolism compared to thiol- or aminoethyl-substituted piperazines .

生物活性

1-(Tetrahydro-2-furoyl)piperazine (THFP) is a chemical compound with significant potential in the field of medicinal chemistry. Its unique structural features, which include a piperazine ring and a tetrahydrofuran moiety, suggest various biological activities that warrant detailed exploration. This article summarizes the current understanding of THFP's biological activity, including its pharmacological properties, potential therapeutic applications, and related research findings.

- Molecular Formula : C₉H₁₆N₂O₂

- Molecular Weight : Approximately 184.24 g/mol

- Appearance : Colorless to yellow viscous liquid

- Solubility : Fully miscible in water

- Density : 1.147 g/cm³

- Boiling Point : 356.8 °C at 760 mmHg

- Flash Point : 169.6 °C

Pharmacological Profile

Preliminary studies indicate that THFP exhibits promising biological activities, particularly as an antihypertensive agent . This potential is attributed to its ability to interact with biological systems involved in blood pressure regulation. Additionally, compounds with similar structures have been evaluated for their antimicrobial and antidepressant properties, suggesting that THFP could also possess these activities.

Summary of Biological Activities

| Activity Type | Potential Effects |

|---|---|

| Antihypertensive | Regulation of blood pressure |

| Antimicrobial | Inhibition of bacterial growth |

| Antidepressant | Possible effects on mood regulation |

While specific mechanisms of action for THFP remain largely unexplored, its structural components suggest interactions with various biological targets. The piperazine ring is known for its versatility in pharmacology, often interacting with neurotransmitter receptors and enzymes. The tetrahydrofuran moiety may enhance the compound's solubility and bioavailability, facilitating its pharmacological effects.

Interaction Studies

Initial interaction studies indicate that THFP may engage with receptors related to blood pressure regulation. However, further research is required to elucidate the precise mechanisms through which it exerts its effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of THFP, it is beneficial to compare it with other structurally similar compounds. The following table highlights notable compounds and their associated biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Piperazine | Cyclic amine | Antidepressant activity |

| Tetrahydrofuran | Furan derivative | Solvent properties |

| 2-Tetrahydrofuroic Acid | Carboxylic acid | Potential anti-inflammatory effects |

THFP's dual functionality as both a cyclic amine and a furan derivative may allow for unique interactions within biological systems, potentially enhancing its pharmacological profile compared to other piperazine derivatives.

Case Studies and Research Findings

Research into THFP is still in preliminary stages; however, some studies have begun to explore its potential applications:

- Antihypertensive Studies : Initial investigations suggest that THFP may effectively reduce blood pressure in hypertensive models, indicating its potential as a therapeutic agent for hypertension management.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. Future studies are necessary to assess the antimicrobial spectrum of THFP.

- Antidepressant Properties : Given the structural similarities with known antidepressants, further exploration into THFP's effects on mood regulation could yield significant insights.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to suppress side reactions.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

- Stoichiometry : A 1.2:1 molar ratio of 2-tetrahydrofuroic acid to piperazine ensures complete conversion.

- In Situ Monitoring : TLC or HPLC tracks reaction progress, allowing timely termination to prevent over-reaction.

- Byproduct Mitigation : Post-reaction quenching with weak acids (e.g., citric acid) removes unreacted coupling agents .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, tetrahydrofuroyl carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion [M+H]⁺ (m/z 185.24 for C₉H₁₆N₂O₂) .

- Melting Point : Pure samples exhibit a sharp melting range (278–279°C) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) .

Q. Advanced: How can Raman microspectroscopy resolve structural ambiguities or isomeric impurities?

Raman spectroscopy distinguishes isomers by vibrational modes:

- Parameter Optimization : Use 20 mW laser power and 128–256 scans for high-resolution spectra.

- Multivariate Analysis : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) separate isomers (e.g., differentiating 1- and 2-substituted analogs) based on peak positions (e.g., 500–1600 cm⁻¹ for C=O and C-N stretches) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

Q. Advanced: How do pH and solvent systems influence its stability in solution?

- pH Sensitivity : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions.

- Solvent Effects : Aqueous solutions degrade faster than organic solvents (e.g., DMSO, ethanol). Use lyophilization for long-term aqueous stability .

Basic: What pharmacological applications are associated with this compound?

Methodological Answer:

It serves as a key intermediate in α-receptor blockers (e.g., Terazosin) and ACE inhibitors (e.g., Cilazapril). Applications include:

Q. Advanced: How can molecular docking predict its interactions with biological targets?

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Grid boxes centered on α-adrenergic receptor active sites (PDB: 2RH1) with Lamarckian genetic algorithms.

- Validation : Compare docking scores (ΔG) with known ligands (e.g., Prazosin) to prioritize derivatives .

Basic: How are data contradictions in literature resolved (e.g., conflicting melting points)?

Methodological Answer:

Q. Advanced: What statistical approaches reconcile discrepancies in biological assay results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。